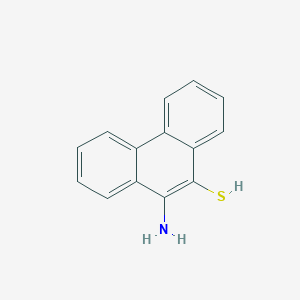

10-Aminophenanthrene-9-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

652160-83-3 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

10-aminophenanthrene-9-thiol |

InChI |

InChI=1S/C14H11NS/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H,15H2 |

InChI Key |

QPZUOTCULGMMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 10 Aminophenanthrene 9 Thiol

Thiol Group Reactivity

The thiol group is known for its nucleophilicity, its ability to participate in radical reactions, and its susceptibility to oxidation.

Nucleophilic Reaction Pathways

The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. It is expected to readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers or with Michael acceptors in conjugate addition reactions. The phenanthrene (B1679779) ring may influence the nucleophilicity of the thiol group through electronic effects.

Radical-Mediated Transformations, including Thiol-Ene Chemistry

The relatively weak S-H bond in thiols allows for the facile generation of a thiyl radical (RS•) upon exposure to radical initiators or UV light. These thiyl radicals are key intermediates in various transformations. A prominent example is the thiol-ene reaction, where the thiyl radical adds across a carbon-carbon double bond of an alkene to form a new carbon-sulfur bond. This reaction is a cornerstone of click chemistry due to its high efficiency and specificity. It is plausible that 10-Aminophenanthrene-9-thiol could undergo such reactions with various ene-containing substrates.

Oxidation and Reduction Chemistry of the Thiol Moiety

Thiols are readily oxidized under various conditions. Mild oxidation typically leads to the formation of a disulfide bond, linking two molecules of the thiol. This process is often reversible upon treatment with a reducing agent. Further oxidation can yield more highly oxidized sulfur species such as sulfinic acids and sulfonic acids. The specific products would depend on the nature of the oxidizing agent and the reaction conditions.

Amine Group Reactivity

The primary amine group attached to the phenanthrene ring is also a key site of reactivity, primarily exhibiting nucleophilic and basic properties.

Condensation and Imine Formation Reactions

The amine group can act as a nucleophile and react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a condensation reaction. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the amine group can readily attack acylating and sulfonylating agents. Reaction with acyl halides or anhydrides would lead to the formation of amides. Similarly, reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. These reactions are generally efficient and provide stable products.

Palladium-Catalyzed C-N Coupling Mechanisms

The amine functional group at the C-10 position of this compound makes it a suitable substrate for palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govsemanticscholar.org This reaction is a powerful tool in synthetic organic chemistry for forming C-N bonds, enabling the synthesis of a wide array of arylamines. researchgate.netrsc.org In the context of this compound, the primary amino group can react with various aryl or heteroaryl halides (or pseudohalides) to generate more complex, N-arylated phenanthrene derivatives. organic-chemistry.org

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a palladium(0) catalyst and is initiated by the oxidative addition of an aryl halide (Ar-X) to the Pd(0) complex, forming a Pd(II) intermediate. Following this, coordination of the amine (in this case, this compound) to the palladium center occurs, typically after dissociation of a ligand. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final and crucial step is the reductive elimination of the N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org

The efficiency and substrate scope of this transformation are highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination. berkeley.edudntb.gov.ua The selection of the base is also critical, as it must be strong enough to deprotonate the amine without causing undesirable side reactions. researchgate.net

| Component | Example/Role | Reference |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃; Forms the active Pd(0) catalyst. | organic-chemistry.org |

| Ligand | Bulky, electron-rich phosphines (e.g., BINAP, XPhos); Stabilizes the Pd center and promotes key reaction steps. | berkeley.edu |

| Amine Substrate | This compound; The nitrogen nucleophile. | nih.gov |

| Aryl Halide/Pseudohalide | Ar-Br, Ar-Cl, Ar-OTf; The electrophilic coupling partner. | organic-chemistry.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃; Deprotonates the amine in the catalytic cycle. | researchgate.net |

| Solvent | Toluene, Dioxane; Aprotic, non-coordinating solvents are common. | organic-chemistry.org |

Phenanthrene Core Reactivity

Aromatic Electrophilic and Nucleophilic Substitution

The phenanthrene core is a polycyclic aromatic hydrocarbon that exhibits reactivity characteristic of its constituent benzene (B151609) rings, though with notable differences. It is generally more reactive than benzene towards electrophilic attack. libretexts.org Reactions of the parent phenanthrene molecule typically occur at the C-9 and C-10 positions, which possess a higher degree of olefinic character compared to the other bonds in the molecule. academie-sciences.frwikipedia.org

In this compound, the existing substituents profoundly influence the regioselectivity of further aromatic electrophilic substitution (EAS) reactions. Both the amino (-NH₂) and thiol (-SH) groups are activating, electron-donating groups that direct incoming electrophiles to ortho and para positions. Given their locations at C-10 and C-9 respectively, they strongly activate the phenanthrene system. The directing effects of these groups would steer further substitution to other positions on the terminal rings of the phenanthrene skeleton. Electrophilic substitution is favored at positions that lead to the most stable carbocation intermediate (arenium ion), where the positive charge can be effectively delocalized across the aromatic system, ideally preserving the aromaticity of at least one benzene ring within the intermediate structure. libretexts.orgnowgonggirlscollege.co.in

Nucleophilic aromatic substitution (NAS) on the unsubstituted phenanthrene core is generally unfavorable due to the electron-rich nature of the aromatic system. However, the reactivity could be altered by transforming the amine group. For instance, conversion of the C-10 amino group into a diazonium salt (-N₂⁺) would create an excellent leaving group, enabling the introduction of a wide variety of nucleophiles at this position.

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Amine (-NH₂) | C-10 | +R > -I (Strongly electron-donating) | Strongly Activating | ortho, para-directing |

| Thiol (-SH) | C-9 | +R > -I (Electron-donating) | Activating | ortho, para-directing |

Annulation and Ring-Closure Reactions

The functional groups of this compound serve as versatile handles for annulation and ring-closure reactions, allowing for the construction of more complex, polycyclic heterocyclic systems fused to the phenanthrene framework. wikipedia.orgresearchgate.netpharmaguideline.com Such reactions are fundamental in synthesizing novel materials and biologically active molecules.

The C-10 amino group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a fused pyridine (B92270) or quinoline (B57606) ring system. Similarly, the C-9 thiol group is a nucleophile that can be employed in ring-closure strategies to form sulfur-containing heterocycles. Reaction with a molecule containing two leaving groups could lead to the formation of a fused thiophene (B33073) or thianaphthene (B1666688) ring.

Classic methods for synthesizing the phenanthrene skeleton itself, such as the Bardhan-Sengupta phenanthrene synthesis and the Haworth synthesis, rely on intramolecular ring-closure reactions driven by electrophilic aromatic substitution. wikipedia.orgpharmaguideline.com In a similar vein, the existing amino and thiol groups on this compound can be modified with appropriate side chains that subsequently undergo intramolecular cyclization onto the phenanthrene core. The feasibility of these ring-closures is often governed by Baldwin's rules, which predict the favorability of cyclizations based on the ring size and the geometry of the transition state. libretexts.org For instance, 5- and 6-membered ring closures (exo-trig and exo-tet) are generally favored. libretexts.org

Synergistic Reactivity and Intramolecular Interactions between Thiol and Amine Functions

One significant possibility is the molecule's ability to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms. This chelation effect could be harnessed in catalysis or the synthesis of novel organometallic complexes.

Intramolecular hydrogen bonding between the amine hydrogen and the sulfur atom of the thiol group (N-H···S) or between the thiol hydrogen and the lone pair of the amine nitrogen (S-H···N) is also possible. Such interactions would influence the conformation of the molecule and the acidity/basicity of the functional groups. Furthermore, the thiol group can engage in S–H/π interactions with the electron-rich phenanthrene ring system. nih.govacs.org These are non-covalent interactions where the thiol proton interacts favorably with the aromatic π-electron cloud, contributing to conformational stability. acs.orgresearchgate.net

Synergistic reactivity can also be envisioned in multicomponent reactions, where the differential nucleophilicity of the thiol and amine groups allows for sequential and selective bond formation. nih.gov For example, the more nucleophilic thiol might react first with an electrophile, followed by an intramolecular reaction involving the nearby amine. nih.gov

Kinetic and Thermodynamic Elucidation of Key Reaction Mechanisms

In aromatic electrophilic substitution , the stability of the intermediate arenium ion is a key thermodynamic factor that determines the reaction's regioselectivity and rate. The amino and thiol groups stabilize the arenium ion through resonance, lowering the activation energy for substitution at ortho and para positions compared to other sites. libretexts.org

For annulation and ring-closure reactions , both kinetic and thermodynamic factors are critical. The formation of stable 5- or 6-membered rings is thermodynamically favored due to minimal ring strain. Kinetically, the activation energy for the cyclization step must be accessible under the reaction conditions. The pre-organization of the substrate through intramolecular interactions, such as hydrogen bonding, can lower the entropic cost of cyclization, thereby increasing the reaction rate. Thermodynamic calculations can be used to predict the stability of various isomeric products from hydrogenation or dehydrogenation reactions of the phenanthrene core. researchgate.netsylzyhg.com

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors | Reference |

|---|---|---|---|

| Pd-Catalyzed C-N Coupling | Rate of oxidative addition and reductive elimination; Ligand steric and electronic properties. | Overall negative Gibbs free energy change; Strength of the newly formed C-N bond. | organic-chemistry.org |

| Electrophilic Aromatic Substitution | Activation energy for arenium ion formation. | Stability of the arenium ion intermediate; Resonance stabilization provided by substituents. | libretexts.org |

| Ring-Closure Reactions | Activation energy of the cyclization step; Conformational flexibility (entropic factor). | Stability of the resulting ring (ring strain); Aromaticity of the product. | libretexts.org |

Derivatization Strategies and Structural Modifications of 10 Aminophenanthrene 9 Thiol

Synthesis of Thiol-Functionalized Derivatives

The thiol group is a highly reactive nucleophile, making it a prime target for a variety of derivatization strategies. Its modification can be achieved with high selectivity, leading to the formation of stable thioether linkages.

The sulfur atom of the thiol can be readily alkylated or arylated to form thioethers (sulfides). These reactions typically proceed via nucleophilic substitution or metal-catalyzed cross-coupling.

Alkylation: The S-alkylation of 10-Aminophenanthrene-9-thiol can be achieved by treating it with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in a classic SN2 reaction. A variety of bases and alkylating agents can be employed, offering a versatile method for introducing a wide range of alkyl groups. Common bases include potassium carbonate and sodium methoxide. rsc.orgcsjmu.ac.in

Arylation: The synthesis of aryl thioethers from this compound typically requires a transition-metal catalyst. Cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, can be used to form a C-S bond between the thiol and an aryl halide. acs.orgnih.gov More recent methods also utilize visible-light photoredox catalysis for the arylation of thiols at room temperature, offering a milder alternative to traditional transition-metal-catalyzed reactions. acs.orgnih.gov

Table 1: Representative Reagents for Thiol Alkylation and Arylation

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Bases | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N) | |

| Arylation | Aryl Halides | Iodobenzene, Bromobenzene, 4-Chlorotoluene |

| Catalysts | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Copper(I) iodide (CuI) | |

| Ligands | Xantphos, dppf |

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation chemistry and can be readily applied to this compound. rsc.orgnih.gov This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. nih.gov

The thiol-maleimide reaction is highly efficient and chemoselective for thiols, particularly when conducted in a pH range of 6.5 to 7.5. rsc.orgrsc.org At pH values above 7.5, competitive reaction with amines can occur. rsc.org The resulting thiosuccinimide linkage is generally stable, although it can undergo a retro-Michael reaction under certain conditions. rsc.orgresearchgate.net To enhance stability, the thiosuccinimide ring can be hydrolyzed post-conjugation. rsc.org This derivatization strategy is widely used to attach molecules such as fluorescent dyes, polymers, or other functional tags. nih.govacs.org

Table 2: Examples of Maleimide Reagents for Thiol Conjugation

| Maleimide Reagent | Application |

|---|---|

| N-Ethylmaleimide (NEM) | General thiol modification |

| Maleimide-PEG | Introduction of a polyethylene (B3416737) glycol spacer |

| Fluorescein-5-Maleimide | Fluorescent labeling |

| Biotin-Maleimide | Biotinylation for affinity applications |

Synthesis of Amine-Functionalized Derivatives

The primary amino group at the 10-position provides another key site for derivatization, allowing for the formation of amides, urethanes, and coordination complexes. A key consideration in these reactions is the potential for the thiol group to compete as a nucleophile. To ensure selective reaction at the amine, the thiol group may require a protecting group.

Amidation: The amino group of this compound can be acylated to form amides using several standard methods. The most common approach involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. acs.org Alternatively, the amine can be coupled directly with a carboxylic acid using a dehydrating agent, known as a coupling agent. Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium salts like HATU. acs.org

Urethane Formation: Urethanes (or carbamates) can be synthesized from the amino group by reaction with chloroformates or isocyanates. For instance, reacting the amine with an alkyl or aryl chloroformate in the presence of a base yields the corresponding carbamate. Similarly, the addition of the amine to an isocyanate (R-N=C=O) produces a urea (B33335) derivative, while reaction with an isothiocyanate (R-N=C=S) would yield a thiourea. The reaction of thiols with isocyanates is also a known route to thiocarbamates (thiourethanes). rsc.org

Table 3: Reagents for Amidation and Urethane Formation

| Desired Functional Group | Reagent Class | Specific Examples |

|---|---|---|

| Amide | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Carboxylic Acids + Coupling Agents | Acetic acid + DCC, Benzoic acid + HATU | |

| Urethane | Chloroformates | Ethyl chloroformate, Phenyl chloroformate |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate |

The this compound molecule possesses two potential donor atoms for metal coordination: the nitrogen of the amino group and the sulfur of the thiol group. This allows it to function as a ligand in coordination chemistry. It can act as a monodentate ligand, binding through either the nitrogen or the sulfur atom. More significantly, the proximity of the amino and thiol groups allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion.

Thiolates are classified as soft Lewis bases and therefore coordinate most effectively with soft Lewis acid metal centers. csjmu.ac.in The presence of both a nitrogen and a soft sulfur donor makes this compound a particularly suitable ligand for late transition metals and other soft metals. The formation of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Table 4: Potential Metal Ions for Coordination

| Metal Ion | Common Precursor Salt | Expected Geometry Examples |

|---|---|---|

| Copper(I/II) | CuCl, Cu(OAc)₂ | Tetrahedral, Square planar |

| Nickel(II) | NiCl₂·6H₂O | Square planar, Octahedral |

| Palladium(II) | PdCl₂, Pd(OAc)₂ | Square planar |

| Platinum(II) | K₂PtCl₄ | Square planar |

| Zinc(II) | ZnCl₂ | Tetrahedral |

| Gold(I/III) | HAuCl₄ | Linear, Square planar |

Phenanthrene (B1679779) Ring System Modifications and Substituent Effects on Reactivity

Beyond direct functionalization of the amino and thiol groups, the aromatic phenanthrene core can undergo modification, most commonly through electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the existing -NH₂ and -SH substituents.

Both the amino group and the thiol group are activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orgaakash.ac.in This is due to the ability of the nitrogen and sulfur lone pairs to donate electron density into the aromatic ring system via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org

In the case of this compound:

The amino group at C10 directs incoming electrophiles to its ortho positions (C1 and the substituted C9) and its para position (C8).

The thiol group at C9 directs incoming electrophiles to its ortho positions (C8 and the substituted C10) and its para position (C1).

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 1-Nitro-10-aminophenanthrene-9-thiol and/or 8-Nitro-10-aminophenanthrene-9-thiol |

| Bromination | Br⁺ | 1-Bromo-10-aminophenanthrene-9-thiol and/or 8-Bromo-10-aminophenanthrene-9-thiol |

| Sulfonation | SO₃ | This compound-1-sulfonic acid and/or this compound-8-sulfonic acid |

Regioselective Derivatization Approaches

The dual functionality of this compound allows for several regioselective derivatization strategies, enabling specific modifications at either the amino or the thiol group. The choice of reagents and reaction conditions plays a crucial role in directing the derivatization to the desired position.

Derivatization of the Amino Group:

The amino group at the 10-position can be selectively targeted through various well-established reactions in organic synthesis. These include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for altering the electronic properties of the phenanthrene ring and for introducing new functional handles.

Alkylation: Selective N-alkylation can be achieved using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer or related reactions.

Derivatization of the Thiol Group:

The thiol group at the 9-position is also amenable to a variety of selective chemical transformations:

Alkylation: The thiol group can be S-alkylated using alkyl halides under basic conditions to yield thioethers. This is a common strategy to protect the thiol group or to introduce specific alkyl chains to modulate solubility and steric properties.

Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide-bridged dimer of this compound. Stronger oxidizing agents can further oxidize the sulfur to sulfonic acid.

Michael Addition: As a soft nucleophile, the thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds.

The table below summarizes some of the key regioselective derivatization approaches for this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Amino (-NH₂) | Acylation | Acyl chloride/anhydride, base | Amide |

| Amino (-NH₂) | Alkylation | Alkyl halide, base | Alkylamine |

| Amino (-NH₂) | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt |

| Thiol (-SH) | Alkylation | Alkyl halide, base | Thioether |

| Thiol (-SH) | Oxidation | Mild oxidizing agent (e.g., I₂) | Disulfide |

| Thiol (-SH) | Michael Addition | α,β-unsaturated carbonyl | Thioether derivative |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The derivatization of this compound significantly influences its chemical reactivity and physical properties. Understanding the relationship between the structure of the derivatives and their resulting characteristics is crucial for the rational design of molecules with desired functions.

Impact on Electronic and Photophysical Properties:

The phenanthrene core is a fluorophore, and modifications to the amino and thiol substituents can profoundly affect its photophysical properties.

Acylation of the amino group generally leads to a blue shift in the fluorescence emission spectrum. This is due to the electron-withdrawing nature of the acyl group, which decreases the electron-donating ability of the nitrogen atom and thus reduces the extent of intramolecular charge transfer (ICT).

Alkylation of the amino group , in contrast, can cause a red shift in the fluorescence emission. The electron-donating alkyl groups enhance the ICT character, leading to emission at longer wavelengths.

Derivatization of the thiol group into a thioether or a disulfide can also alter the electronic landscape of the molecule, leading to changes in its absorption and emission spectra. The extent of this change depends on the nature of the substituent attached to the sulfur atom.

The following table illustrates the hypothetical effects of derivatization on the photophysical properties of this compound.

| Derivative | Modification | Expected λmax (Absorption) | Expected λem (Emission) | Expected Quantum Yield |

| 10-Acetamidophenanthrene-9-thiol | Acylation of -NH₂ | Blue-shifted | Blue-shifted | Potentially Increased |

| 10-(N,N-Dimethylamino)phenanthrene-9-thiol | Alkylation of -NH₂ | Red-shifted | Red-shifted | Potentially Decreased |

| 9-(Methylthio)-10-aminophenanthrene | Alkylation of -SH | Minor Shift | Minor Shift | Similar to parent |

| Bis(10-aminophenanthren-9-yl) disulfide | Oxidation of -SH | Broadened absorption | Quenched/Shifted | Significantly Decreased |

Structure-Reactivity Relationships:

The introduction of different functional groups not only modifies the physical properties but also alters the chemical reactivity of the phenanthrene scaffold.

The conversion of the amino group to an amide reduces its nucleophilicity and its directing effect in electrophilic aromatic substitution reactions.

The protection of the thiol group as a thioether prevents its unwanted oxidation or participation in nucleophilic reactions.

The formation of a disulfide bridge introduces a redox-sensitive linkage that can be cleaved under reducing conditions, a property that can be exploited in the design of stimuli-responsive materials or drug delivery systems.

The regioselective functionalization of the phenanthrene core itself is influenced by the existing substituents. The amino and thiol groups are ortho-para directing activators, although their influence on the already substituted phenanthrene ring would need to be considered in the context of further aromatic substitutions.

Advanced Analytical and Spectroscopic Methodologies for 10 Aminophenanthrene 9 Thiol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 10-Aminophenanthrene-9-thiol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to display distinct signals corresponding to the aromatic protons on the phenanthrene (B1679779) core, as well as signals for the amino (-NH₂) and thiol (-SH) functional groups. The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of doublets, triplets, and multiplets resulting from spin-spin coupling between adjacent protons. The specific chemical shifts and splitting patterns would be influenced by the electron-donating effects of the amino group and the thiol group. The protons on the amino and thiol groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a unique signal for each chemically distinct carbon atom in the molecule. The phenanthrene core would exhibit multiple signals in the aromatic region (approximately 110-150 ppm). The carbon atoms directly attached to the amino and thiol groups (C10 and C9, respectively) would have their chemical shifts significantly influenced by these substituents.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural assignment. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the phenanthrene ring system. HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Complex multiplets, doublets, and triplets due to J-coupling. |

| Amino Protons (-NH₂) | ¹H NMR | 3.5 - 5.0 | Broad singlet, position is solvent and concentration dependent. |

| Thiol Proton (-SH) | ¹H NMR | 3.0 - 4.5 | Broad singlet, may exchange with deuterated solvents. rsc.org |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | Multiple signals corresponding to the phenanthrene core. |

| C-NH₂ Carbon | ¹³C NMR | ~140-150 | Shift influenced by the electron-donating amino group. |

| C-SH Carbon | ¹³C NMR | ~120-130 | Shift influenced by the thiol group. |

Mass Spectrometric Approaches (e.g., Electrospray Ionization Mass Spectrometry, GC-MS, LC-MS/MS for structural elucidation)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) and hyphenated methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are vital for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap), the exact mass of the molecular ion can be determined with high precision. This allows for the calculation of the elemental formula (C₁₄H₁₁NS), confirming the compound's composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the thiol group (-SH), the amino group (-NH₂), or cleavage of the aromatic ring system, providing corroborative evidence for the proposed structure.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Value | Technique | Notes |

| Molecular Formula | C₁₄H₁₁NS | - | - |

| Molecular Weight | 193.24 g/mol | - | Based on the molecular formula of 9-Aminophenanthrene (B1211374). sigmaaldrich.comsigmaaldrich.comamerigoscientific.com |

| Predicted [M+H]⁺ (m/z) | 226.0736 | ESI-MS (Positive) | Calculated for [C₁₄H₁₂NS]⁺. |

| Predicted [M-H]⁻ (m/z) | 224.0594 | ESI-MS (Negative) | Calculated for [C₁₄H₁₀NS]⁻. |

| Key Fragment Ions | Variable | LC-MS/MS | Expected fragments from loss of SH, NH₂, and ring cleavage. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies, including Tip-Enhanced Raman Spectroscopy (TERS)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups, making them excellent for confirming the structural features of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The S-H stretching of the thiol group would produce a weaker, but sharp, band around 2550-2600 cm⁻¹. mdpi.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenanthrene ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The Raman spectrum of thiol-containing molecules typically shows C-S vibrations in the 650-700 cm⁻¹ range. rsc.org Raman is particularly useful for studying molecules on surfaces.

Tip-Enhanced Raman Spectroscopy (TERS): TERS is an advanced technique that can provide chemical information with high spatial resolution by combining Raman spectroscopy with scanning probe microscopy. If this compound were adsorbed as a self-assembled monolayer on a metal surface (e.g., gold or silver), TERS could be used to obtain significantly enhanced Raman signals from individual or small groups of molecules, providing detailed information about their orientation and interaction with the surface. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | IR | 3300 - 3500 (two bands) |

| Thiol (-SH) | S-H Stretch | IR / Raman | 2550 - 2600 |

| Aromatic C-H | C-H Stretch | IR / Raman | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | IR / Raman | 1450 - 1600 |

| Thiol | C-S Stretch | Raman | 650 - 700 |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopic Investigations

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide information about the electronic transitions within a molecule and are particularly useful for studying conjugated systems like phenanthrene.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would be dominated by π → π* transitions within the extensive aromatic system of the phenanthrene core. The presence of the electron-donating amino (-NH₂) and thiol (-SH) groups, acting as auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthrene. The spectrum would likely show multiple strong absorption bands in the UV and possibly the near-visible region, characteristic of polycyclic aromatic hydrocarbons.

Fluorescence Spectroscopy: Many phenanthrene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including solvent polarity and the presence of quenchers. These photophysical properties are crucial for potential applications in sensing and materials science.

Table 4: Predicted Electronic Spectroscopic Properties for this compound

| Property | Technique | Predicted Observation | Notes |

| Absorption Maxima (λₘₐₓ) | UV-Vis | Multiple bands in the 250-400 nm range. | Dominated by π → π* transitions of the phenanthrene core. |

| Molar Absorptivity (ε) | UV-Vis | High values, characteristic of extended π-systems. | - |

| Emission Maxima (λₑₘ) | Fluorescence | Emission at a longer wavelength than absorption. | Expected due to the polycyclic aromatic structure. |

| Stokes Shift | Fluorescence | Positive shift (λₑₘ > λₘₐₓ). | The energy difference between absorption and emission maxima. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

A crystal structure would reveal the planarity of the phenanthrene system and the precise orientation of the amino and thiol substituents. Furthermore, it would provide invaluable information on the intermolecular interactions that govern the crystal packing, such as:

Hydrogen Bonding: The amino and thiol groups can act as both hydrogen bond donors and acceptors, potentially forming an extensive network of N-H···S, N-H···N, or S-H···N hydrogen bonds.

While no crystal structure for this specific compound appears to be publicly available, the data obtained from such an analysis would be the gold standard for structural confirmation.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like Cyclic Voltammetry (CV) are used to study the redox properties of a compound, providing information on its oxidation and reduction potentials. The electrochemical behavior of this compound would be influenced by its three electroactive components: the thiol group, the amino group, and the phenanthrene ring.

In a typical CV experiment, one would expect to observe one or more irreversible or quasi-reversible oxidation peaks.

Thiol Oxidation: The thiol group can be readily oxidized, often leading to the formation of a disulfide dimer (10,10'-diaminodi(phenanthrene)-9,9'-disulfide). This process is typically irreversible.

Amine Oxidation: The aromatic amino group can also undergo oxidation, although generally at a higher potential than the thiol group.

Aromatic Ring Redox: The extended π-system of the phenanthrene core can also be oxidized or reduced at more extreme potentials.

The specific potentials at which these redox events occur would provide insight into the electronic nature of the molecule and its susceptibility to electron transfer processes.

Computational and Theoretical Investigations of 10 Aminophenanthrene 9 Thiol

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 10-aminophenanthrene-9-thiol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenanthrene ring system and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the entire aromatic system, indicating regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Charge Distribution Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges on each atom in the molecule. In this compound, the nitrogen atom of the amino group and the sulfur atom of the thiol group are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms will have positive partial charges. This charge distribution creates a molecular dipole moment and influences how the molecule interacts with other polar molecules and external electric fields.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction and Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms and energetics of chemical reactions involving this compound. DFT calculations can elucidate reaction pathways, identify transition states, and predict reaction rates, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.govpku.edu.cn

Reaction Mechanism Prediction: DFT can be used to model various reactions of this compound, such as oxidation of the thiol group, electrophilic substitution on the aromatic ring, or reactions involving the amino group. By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. This includes locating the structures of reactants, intermediates, transition states, and products.

Energetics: A key output of DFT calculations is the energy of the system, which allows for the determination of important thermodynamic and kinetic parameters. nih.gov The enthalpy and Gibbs free energy of reaction can be calculated to determine the spontaneity of a reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be determined to predict the reaction rate. For instance, DFT could be used to predict the energetics of disulfide bond formation from two molecules of this compound, a common reaction for thiols.

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -25.3 |

| Gibbs Free Energy of Reaction (ΔG) | -22.1 |

| Activation Energy (Ea) | 15.8 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis: The phenanthrene (B1679779) backbone of this compound is largely planar, but the amino and thiol substituents can rotate around their single bonds to the aromatic ring. Molecular mechanics and quantum chemical methods can be used to perform a conformational search to identify the most stable conformations (rotamers) of the molecule. The relative energies of these conformers determine their population at a given temperature.

Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. In the solid state, π-π stacking between the phenanthrene rings is expected to be a significant intermolecular interaction, leading to an ordered crystalline structure. In solution, hydrogen bonding between the amino and thiol groups of one molecule and the solvent or another molecule will play a crucial role in its solubility and aggregation behavior. MD simulations can provide detailed information about the strength and geometry of these interactions.

Surface Adsorption Studies and Interface Electronic Structure Analysis of Thiolates on Metal Surfaces

The thiol group in this compound makes it a prime candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and copper. semanticscholar.orgresearchgate.netmdpi.comnih.gov

Surface Adsorption: Thiols readily adsorb onto these metal surfaces through the formation of a strong metal-sulfur bond. mdpi.comnih.gov Upon adsorption, the thiol proton is lost, and the molecule binds as a thiolate. The phenanthrene backbone, with its amino substituent, will then be oriented away from the surface. The packing and orientation of the molecules in the SAM are governed by a balance of factors, including the strength of the metal-sulfur bond, van der Waals interactions between adjacent phenanthrene rings, and any intermolecular hydrogen bonding.

Interface Electronic Structure Analysis: The formation of a SAM significantly alters the electronic properties of the metal surface. nih.gov Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), often complemented by theoretical calculations, are used to study the electronic structure of the interface. nih.gov The formation of the metal-thiolate bond leads to the creation of new interface states. The energy alignment of the molecular orbitals of the 10-aminophenanthrene-9-thiolate with the metal's Fermi level determines the charge transfer characteristics of the interface, which is crucial for applications in molecular electronics.

| Parameter | Typical Value |

|---|---|

| Adsorption Energy | ~40-50 kcal/mol |

| Au-S Bond Length | ~2.4 Å |

| Molecular Tilt Angle | ~25-35° from surface normal |

| Work Function Change | -0.5 to -1.0 eV |

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties and activities of chemicals based on their molecular structure. mdpi.com For this compound, QSPR models could be developed to predict a wide range of its chemical and physical properties.

Model Development: A QSPR model is built by first calculating a set of molecular descriptors for a series of molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to find a mathematical relationship between the descriptors and the property of interest.

Prediction of Chemical Behavior: Once a reliable QSPR model is established, it can be used to predict the properties of new or untested molecules like this compound. For example, a QSPR model could predict its solubility in different solvents, its boiling point, or its potential as a corrosion inhibitor based on its structural features. This predictive capability is highly valuable for screening large numbers of compounds and for guiding experimental efforts.

Applications in Advanced Materials Science and Engineering

Integration into Polymer Systems

There is no specific information available in the reviewed scientific literature regarding the integration of 10-Aminophenanthrene-9-thiol into polymer systems.

Thiol-Ene Photopolymerization for Coatings and Films

No research data was found that specifically utilizes this compound in thiol-ene photopolymerization processes for the creation of coatings and films.

Development of Self-Assembled Monolayers (SAMs) and Surface Functionalization

There is no specific information available on the use of this compound for the development of self-assembled monolayers or for surface functionalization.

Adsorption Behavior on Metal and Semiconductor Surfaces

Specific studies detailing the adsorption behavior of this compound on metal or semiconductor surfaces could not be located in the reviewed literature.

Engineering Surface Properties and Interfacial Phenomena

No research was found that investigates the use of this compound for engineering surface properties or studying interfacial phenomena.

Nanomaterials Functionalization and Hybrid System Design

The scientific literature does not provide specific instances of this compound being used for the functionalization of nanomaterials or in the design of hybrid systems.

Optoelectronic and Photonic Material Development

The phenanthrene (B1679779) core of this compound is a polycyclic aromatic hydrocarbon, a class of molecules known for their utility in organic electronics due to their conjugated π-electron systems.

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their performance depends on the ability of organic molecules to transport charge (electrons or holes) efficiently. This transport is highly dependent on the electronic coupling between adjacent molecules, which is governed by their molecular packing in the solid state.

While specific data for this compound is unavailable, phenanthrene and its derivatives are known to exhibit charge transport properties. The extended π-system of the phenanthrene core is conducive to delocalizing charge, a prerequisite for a semiconductor. In a solid-state film, molecules of this compound could arrange in a way that allows for significant π-orbital overlap, facilitating charge hopping between molecules. The presence of the amine and thiol groups would modify the frontier molecular orbital energies (HOMO and LUMO) of the phenanthrene core, thereby tuning its charge injection and transport characteristics. These groups could potentially enhance its properties as a hole-transport or electron-transport material depending on their electron-donating or withdrawing nature in the final molecular architecture.

Many polycyclic aromatic hydrocarbons are inherently fluorescent, and phenanthrene is no exception. 9-Aminophenanthrene (B1211374), a closely related compound, is known to be a fluorescent labeling reagent. nih.govsigmaaldrich.com This suggests that this compound would also exhibit fluorescence. The emission properties (color, quantum yield) would be modulated by the electronic effects of the thiol and amine substituents on the phenanthrene ring.

This intrinsic fluorescence makes the compound a candidate for use as an emitter in organic light-emitting diodes (OLEDs). In an OLED, charge carriers (electrons and holes) recombine in an emissive layer to produce light. A material with high fluorescence quantum yield is essential for an efficient emissive layer. The thiol group could also be used to anchor the molecule within a specific device layer or to functionalize nanoparticles that could then be incorporated into light-emitting composites.

Supramolecular Assemblies and Host-Guest Chemistry in Material Design

Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule encapsulates a smaller "guest" molecule.

The structure of this compound is well-suited for participation in supramolecular assemblies.

π-π Stacking: The flat, electron-rich surface of the phenanthrene core can readily engage in π-π stacking with other aromatic molecules, driving the self-assembly of ordered structures like columns or sheets.

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, providing directional control in the formation of supramolecular networks.

Host-Guest Interactions: The aromatic core could potentially act as a guest, fitting into the cavity of larger host molecules like cyclodextrins or calixarenes. Conversely, organized assemblies of this compound could create cavities or recognition sites capable of binding smaller guest molecules, a principle useful in chemical sensing and separation.

By combining these interactions, this compound could be a building block for creating complex, functional materials where the arrangement of molecules on the nanoscale dictates the macroscopic properties of the material.

Applications in Catalysis and Organic Synthesis

Ligand Design for Transition Metal Catalysis

The presence of both a soft sulfur donor (thiol) and a harder nitrogen donor (amine) in a constrained geometry could make 10-Aminophenanthrene-9-thiol an effective ligand for a range of transition metals.

Metal-Thiolate and Metal-Amine Complex Formation (e.g., Ru, Pd, Fe, Pt)

The amino and thiol groups are well-known to coordinate with transition metals such as ruthenium, palladium, iron, and platinum. The thiol group can deprotonate to form a thiolate, which is a strong sigma-donor, while the amine acts as a neutral two-electron donor. The combination of these functionalities in a rigid phenanthrene (B1679779) framework could lead to the formation of highly stable and well-defined five-membered chelate rings with a metal center. This chelation effect would be expected to enhance the stability of the resulting metal complexes compared to their monodentate analogues.

Hypothetical Coordination Modes of this compound

| Metal (M) | Potential Coordination | Potential Geometry |

|---|---|---|

| Pd(II) | Bidentate (N,S) | Square Planar |

| Pt(II) | Bidentate (N,S) | Square Planar |

| Ru(II) | Bidentate (N,S) | Octahedral (with other ligands) |

Asymmetric Catalysis with Chiral Derivatives

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in a substituent on the phenanthrene ring or on the amino group, they could be explored as ligands in asymmetric catalysis. The rigid backbone of the phenanthrene unit would effectively transmit the chiral information from the ligand to the metal's coordination sphere, potentially inducing high enantioselectivity in a variety of catalytic transformations, such as asymmetric hydrogenation, allylic alkylation, or C-H activation.

Heterogeneous and Homogeneous Catalytic Systems

In its molecular form, complexes of this compound would act as homogeneous catalysts, soluble in the reaction medium. Theoretically, this ligand could also be immobilized on a solid support, such as silica (B1680970) or a polymer resin, through either the amino group or the aromatic backbone. Such an approach would lead to the development of heterogeneous catalysts, which offer the advantages of easy separation from the reaction mixture and potential for recycling.

Organocatalytic Applications of this compound and its Derivatives

The bifunctional nature of this compound, possessing both a basic amino group and an acidic thiol group, presents possibilities for its use in organocatalysis. This combination could enable it to act as a bifunctional acid-base catalyst, activating both the electrophile and the nucleophile in a reaction. For example, it could potentially catalyze Michael additions, aldol (B89426) reactions, or other carbon-carbon bond-forming reactions.

Mechanistic Insights into Catalytic Cycles and Selectivity Control

Without experimental data, any discussion of mechanistic insights remains purely speculative. However, the rigid N,S-chelate ring that would form upon coordination to a metal is expected to impose significant steric constraints. This could be a powerful tool for controlling the regioselectivity and stereoselectivity of catalytic reactions by dictating the approach of substrates to the active metal center.

Role as Reaction Intermediates or Modifiers in Complex Organic Transformations

In the absence of any reported synthesis or reactivity studies, the role of this compound as a reaction intermediate or modifier is entirely unknown. It is conceivable that such a molecule could be formed in situ during complex reaction sequences involving phenanthrene precursors, but there is currently no evidence to support this.

Applications in Advanced Analytical Chemistry and Sensing

Development of Chemosensors for Specific Non-Biological Analytes

There is no available research detailing the development or application of chemosensors based on 10-Aminophenanthrene-9-thiol for the detection of specific non-biological analytes. The design of a chemosensor relies on a specific interaction between the sensor molecule and the analyte, leading to a measurable signal. While the amino and thiol groups could potentially act as binding sites and the phenanthrene (B1679779) moiety could serve as a signaling unit, no studies have been published that demonstrate or explore this potential for this compound.

Electrochemical Sensing Platforms and Transducers

No literature was found describing the use of this compound in the development of electrochemical sensing platforms or transducers. The thiol group is well-known for its ability to self-assemble on gold surfaces, a common method for modifying electrodes in electrochemical sensors. The amino group and the aromatic phenanthrene system could also contribute to electrochemical activity. However, there are no published studies that have utilized this compound for this purpose or characterized its electrochemical behavior in the context of sensing.

Fluorescent Probes and Labels for Chemical Detection (non-biological targets)

There are no specific examples in the scientific literature of this compound being used as a fluorescent probe or label for the detection of non-biological chemical targets. A related compound, 9-aminophenanthrene (B1211374), has been investigated as a fluorescent labeling reagent. However, the introduction of a thiol group at the 9-position and the shift of the amino group to the 10-position in this compound would significantly alter its chemical and photophysical properties. Without experimental data, its efficacy as a fluorescent probe remains unevaluated.

Chromatographic Stationary Phases and Separation Science

No research could be identified that involves the use of this compound in the preparation of chromatographic stationary phases or its application in separation science. The aromatic and polar functional groups of the molecule could theoretically offer unique selectivity as a stationary phase. However, there is no evidence of its synthesis for this application or any studies on its performance in chromatographic separations.

Sample Preparation and Derivatization Strategies for Analytical Profiling of Thiol-Containing Compounds

There is no information available on the use of this compound as a reagent in sample preparation or for the derivatization of other thiol-containing compounds. Derivatization is a common strategy to enhance the detectability or separability of analytes. Typically, a derivatizing agent is a well-characterized compound with known reactivity. The reactivity and suitability of this compound for such purposes have not been reported.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread investigation and application of 10-Aminophenanthrene-9-thiol. Current methods for synthesizing functionalized phenanthrenes can be complex and may lack the desired efficiency or functional group tolerance. nih.gov Future research should focus on pioneering novel synthetic strategies that are not only high-yielding but also offer precise control over the regioselectivity of functionalization.

A key challenge will be the orthogonal introduction of the amino and thiol groups. This may involve the use of advanced protecting group strategies or the development of novel reagents that allow for the direct and selective installation of these functionalities. The optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for maximizing yields and minimizing the formation of byproducts.

Table 1: Hypothetical Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multi-step Linear Synthesis | Well-established reactions | Low overall yield, laborious purification |

| Convergent Synthesis | Higher overall yield, modular | Synthesis of complex fragments |

| Domino/One-Pot Reactions | High efficiency, reduced waste | Complex reaction optimization |

| Photocatalytic Cyclization | Metal-free, mild conditions | Substrate scope, quantum yield |

Deeper Mechanistic Understanding of Complex Reactivity Pathways

The dual functionality of this compound, with its nucleophilic amino group and reactive thiol moiety, suggests a rich and complex reactivity profile. A deeper mechanistic understanding of its reaction pathways is essential for controlling its chemical transformations and designing novel applications. The reactivity of thiols is known to be diverse, participating in reactions such as nucleophilic additions, radical couplings, and metal-catalyzed cross-couplings. sci-hub.senih.govorganic-chemistry.org

Future research should employ a combination of experimental and computational methods to elucidate these pathways. Kinetic studies, reaction intermediate trapping, and isotopic labeling experiments can provide valuable empirical data. nih.gov These experimental findings can be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations, to model reaction transition states and predict the most favorable pathways under different conditions. nih.gov

A particular area of interest is the potential for intramolecular interactions between the amino and thiol groups, which could modulate their reactivity in unique ways. For instance, the amino group could act as an intramolecular catalyst or directing group for reactions at the thiol position, or vice-versa. Understanding these intricate electronic and steric effects will be crucial for harnessing the full synthetic potential of this molecule.

Tailored Design of Multifunctional Materials with Tunable Properties

The phenanthrene (B1679779) core of this compound provides a rigid, planar, and electronically active scaffold, making it an excellent building block for advanced functional materials. google.com The presence of both amino and thiol groups offers versatile handles for polymerization and functionalization, enabling the tailored design of materials with specific, tunable properties.

Future research in this area could focus on several key classes of materials:

Conducting Polymers: The amino and thiol groups can be utilized for electropolymerization or chemical oxidative polymerization to create novel conducting polymers. The electronic properties of these polymers could be tuned by modifying the phenanthrene core or by post-polymerization functionalization.

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives have been explored for use in electronic devices. google.com The unique electronic structure of this compound could be leveraged to design new host or emissive materials for OLEDs with improved efficiency and stability.

Chemosensors: The thiol group is known for its ability to bind to heavy metal ions, while the amino group can participate in hydrogen bonding interactions. These properties could be exploited to develop highly selective and sensitive chemosensors for environmental monitoring or medical diagnostics.

Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold surfaces, allowing for the formation of well-ordered SAMs. The phenanthrene core and the terminal amino group would then present a functionalized surface that could be used in molecular electronics or as a platform for biosensing.

Table 2: Potential Multifunctional Materials Derived from this compound

| Material Type | Key Functional Groups | Potential Tunable Properties | Potential Applications |

| Conducting Polymers | Amino, Thiol | Conductivity, Band Gap, Redox Potential | Organic Electronics, Sensors |

| OLED Materials | Phenanthrene Core | Emission Wavelength, Quantum Yield | Displays, Solid-State Lighting |

| Chemosensors | Thiol, Amino | Selectivity, Sensitivity, Response Time | Environmental Monitoring |

| Self-Assembled Monolayers | Thiol | Surface Energy, Interfacial Properties | Molecular Electronics, Biosensors |

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and design of new molecules and materials. gcpe-um.com The integration of these computational approaches with the study of this compound and its derivatives represents a significant future research direction.

ML models can be trained on existing data for phenanthrene derivatives and other aromatic thiols and amines to predict a wide range of properties for novel, yet-to-be-synthesized analogues of this compound. compchem.nlnih.govresearchgate.net This could include predicting their electronic properties (e.g., HOMO/LUMO levels), photophysical characteristics (e.g., absorption and emission spectra), and even their reactivity in various chemical transformations. researchgate.net

Generative AI models could also be employed to design new derivatives of this compound with optimized properties for specific applications. For example, an AI could be tasked with designing a molecule with a specific emission wavelength for an OLED or with enhanced binding affinity for a particular analyte in a chemosensor. This in silico design process can significantly reduce the time and resources required for experimental screening and optimization.

Sustainable and Environmentally Benign Chemical Processes Utilizing this compound Architectures

In line with the growing importance of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally benign chemical processes. jmaterenvironsci.com This encompasses not only the synthesis of the molecule itself but also its subsequent use in the creation of new materials and chemical products.

Key areas of focus for green chemistry applications include:

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more environmentally friendly alternatives, such as water or bio-based solvents, for both synthesis and processing. semanticscholar.orgresearchgate.net

Catalytic Methods: Emphasizing the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce waste generation. mdpi.com

Energy Efficiency: Exploring synthetic routes that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

Renewable Feedstocks: Investigating the potential for synthesizing the phenanthrene core from renewable, bio-based starting materials.

Design for Degradation: When designing new materials based on this compound, incorporating features that allow for their degradation into non-toxic products at the end of their lifecycle.

By integrating these green chemistry principles from the outset, the development and application of this compound and its derivatives can proceed in a manner that is both scientifically innovative and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.